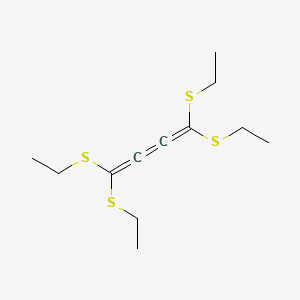
Tetrakis(ethylsulfanyl)butatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(ethylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four ethylsulfanyl groups attached to a butatriene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(ethylsulfanyl)butatriene typically involves the reaction of a butatriene precursor with ethylsulfanyl reagents. One common method involves the treatment of a halogenated butatriene with ethylthiolate in the presence of a base such as potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(ethylsulfanyl)butatriene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of butatriene derivatives with reduced sulfur functionalities.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted butatriene derivatives.
Applications De Recherche Scientifique
Tetrakis(ethylsulfanyl)butatriene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of tetrakis(ethylsulfanyl)butatriene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the ethylsulfanyl groups are targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. The exact pathways and molecular interactions can vary based on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of ethylsulfanyl groups.
Tetrakis(phenylsulfanyl)butatriene: Similar but with phenylsulfanyl groups.
Tetrakis(methylsulfanyl)butatriene: Similar but with methylsulfanyl groups
Uniqueness
Tetrakis(ethylsulfanyl)butatriene is unique due to the presence of ethylsulfanyl groups, which impart distinct electronic and steric properties compared to other similar compounds
Conclusion
This compound is a versatile organosulfur compound with unique structural properties and potential applications in chemistry, materials science, and possibly biology and medicine. Its synthesis, reactivity, and applications make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
526208-84-4 |
|---|---|
Formule moléculaire |
C12H20S4 |
Poids moléculaire |
292.6 g/mol |
InChI |
InChI=1S/C12H20S4/c1-5-13-11(14-6-2)9-10-12(15-7-3)16-8-4/h5-8H2,1-4H3 |
Clé InChI |
RWRGDHMPDWDFAK-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C=C=C(SCC)SCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
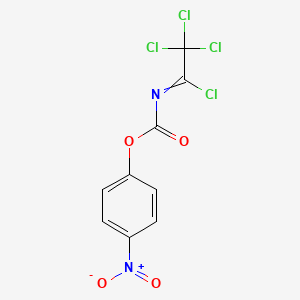
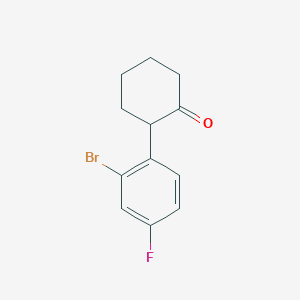
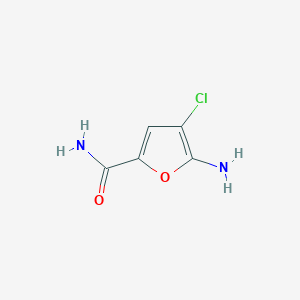
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
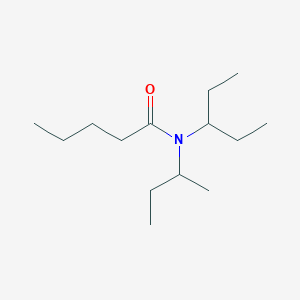
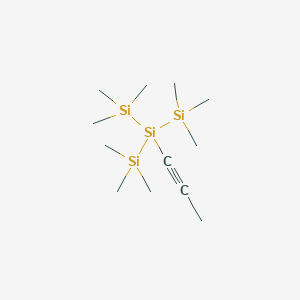
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)




